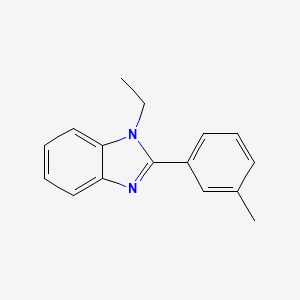
3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, substituted with hexyl, dihydroxy, and methyl groups, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with hexyl bromide under basic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 7-position is replaced by the hexyl group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
3-Hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrochromen derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various alkyl or aryl-substituted chromen-2-one derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The biological effects of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
6,7-Dihydroxy-4-methyl-2H-chromen-2-one: Similar structure but lacks the hexyl group, resulting in different biological activities.
3-Chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one: Contains a chloro substituent instead of a hexyl group, leading to distinct chemical reactivity and biological effects.
4-Methylesculetin: A natural coumarin derivative with potent antioxidant and anti-inflammatory activities.
Uniqueness
The presence of the hexyl group in 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one enhances its lipophilicity, which can improve its ability to interact with lipid membranes and increase its bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its unique biological properties .
特性
IUPAC Name |
3-hexyl-6,7-dihydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,17-18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPNUVDECPWAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride](/img/structure/B2899907.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)

![1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea](/img/structure/B2899913.png)
![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide](/img/structure/B2899921.png)

![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2899925.png)
![1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2899926.png)
![4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2899927.png)
